![molecular formula C13H6ClF3N4O3 B5110937 7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)
7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine
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Overview
Description
7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine is a chemical compound that has been widely used in scientific research. This compound is also known as CF3-BODIPY, and it has various applications in the field of biochemistry and pharmacology.
Mechanism of Action
CF3-BODIPY works by binding to specific targets in cells and emitting fluorescent signals. The mechanism of action of CF3-BODIPY varies depending on the specific application. For example, CF3-BODIPY can be used to study protein-protein interactions by binding to the target protein and emitting a fluorescent signal when the protein interacts with another protein.
Biochemical and Physiological Effects:
CF3-BODIPY has been shown to have minimal biochemical and physiological effects on cells. This compound is non-toxic and does not interfere with cellular processes. However, CF3-BODIPY can be affected by cellular pH and temperature, which can impact its fluorescent properties.
Advantages and Limitations for Lab Experiments
The advantages of using CF3-BODIPY in lab experiments include its high sensitivity, low toxicity, and ability to target specific cellular processes. However, the limitations of CF3-BODIPY include its sensitivity to pH and temperature changes, as well as its limited applications in certain cellular processes.
Future Directions
There are numerous future directions for CF3-BODIPY research. One area of focus is the development of new synthesis methods to produce CF3-BODIPY with improved properties. Another area of focus is the use of CF3-BODIPY in live-cell imaging to study cellular processes in real-time. Additionally, CF3-BODIPY could be used in drug discovery to identify potential therapeutic targets and evaluate drug efficacy.
Synthesis Methods
The synthesis of CF3-BODIPY involves the reaction of 3-(trifluoromethyl)aniline with 7-chloro-4-nitro-2,1,3-benzoxadiazole in the presence of a base. The resulting product is then reduced to CF3-BODIPY using a reducing agent. This synthesis method has been optimized to produce high yields of pure CF3-BODIPY.
Scientific Research Applications
CF3-BODIPY has been widely used in scientific research due to its fluorescent properties. This compound is commonly used as a fluorescent probe to study cellular processes such as protein-protein interactions, enzyme activity, and intracellular pH. CF3-BODIPY has also been used to study lipid metabolism, mitochondrial function, and oxidative stress in cells.
properties
IUPAC Name |
7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O3/c14-8-5-9(12(21(22)23)11-10(8)19-24-20-11)18-7-3-1-2-6(4-7)13(15,16)17/h1-5,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBARXAANSAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.